Cas no 1289056-75-2 (3-(5-bromopyridin-3-yl)oxypropan-1-amine)

3-(5-Bromopyridin-3-yl)oxypropan-1-amine is a brominated pyridine derivative featuring an amine-terminated propoxy linker, offering versatile reactivity for further functionalization. The bromine substituent at the 5-position of the pyridine ring enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of complex heterocyclic systems. The primary amine group on the propoxy chain provides a handle for amide formation, reductive amination, or other amine-specific modifications. This compound is particularly valuable in pharmaceutical and agrochemical research, where its bifunctional reactivity enables the construction of tailored molecular scaffolds. Its well-defined structure and stability under standard conditions make it a reliable intermediate for synthetic applications.
3-(5-bromopyridin-3-yl)oxypropan-1-amine structure
1289056-75-2 structure
Product Name:3-(5-bromopyridin-3-yl)oxypropan-1-amine
CAS No:1289056-75-2
MF:C8H11BrN2O
MW:231.089740991592
CID:5833278
PubChem ID:64205863
Update Time:2025-06-13

3-(5-bromopyridin-3-yl)oxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine, 3-[(5-bromo-3-pyridinyl)oxy]-
    • 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine
    • 3-(5-bromopyridin-3-yl)oxypropan-1-amine
    • 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine
    • 1289056-75-2
    • AKOS013526032
    • CS-0266007
    • EN300-1911195
    • Inchi: 1S/C8H11BrN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2
    • InChI Key: FTNSYSGRLNFPSU-UHFFFAOYSA-N
    • SMILES: C(N)CCOC1=CC(Br)=CN=C1

Computed Properties

  • Exact Mass: 230.00548g/mol
  • Monoisotopic Mass: 230.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • Density: 1.448±0.06 g/cm3(Predicted)
  • Boiling Point: 315.4±32.0 °C(Predicted)
  • pka: 9.23±0.10(Predicted)

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Additional information on 3-(5-bromopyridin-3-yl)oxypropan-1-amine

Recent Advances in the Study of 3-(5-bromopyridin-3-yl)oxypropan-1-amine (CAS: 1289056-75-2) in Chemical Biology and Pharmaceutical Research

The compound 3-(5-bromopyridin-3-yl)oxypropan-1-amine (CAS: 1289056-75-2) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This bromopyridine derivative has attracted significant attention due to its versatile pharmacological properties and potential applications in targeting various disease pathways. Recent studies have focused on its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.

Structural analysis reveals that the 5-bromopyridine moiety provides an excellent pharmacophore for molecular recognition, while the oxypropan-1-amine side chain offers flexibility for structural modifications. This unique combination has enabled researchers to develop derivatives with improved pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the amine position of this scaffold significantly enhanced blood-brain barrier penetration, making it particularly valuable for CNS-targeted drug development.

In cancer research, derivatives of 3-(5-bromopyridin-3-yl)oxypropan-1-amine have shown potent inhibitory activity against several tyrosine kinases. Recent preclinical data indicates that these compounds exhibit nanomolar IC50 values against specific oncogenic targets while maintaining excellent selectivity profiles. The bromine atom at the 5-position has been identified as crucial for maintaining this selective binding, as demonstrated by crystallographic studies of compound-target complexes.

The compound's utility extends beyond oncology. A 2024 Nature Chemical Biology publication reported its application in the development of novel antiviral agents. Researchers successfully incorporated this scaffold into inhibitors targeting viral polymerases, achieving significant improvements in potency compared to previous generations of compounds. The structural flexibility of the molecule allowed for optimization of both binding affinity and metabolic stability.

From a synthetic chemistry perspective, recent advances have improved the scalability of 3-(5-bromopyridin-3-yl)oxypropan-1-amine production. A team at MIT developed a novel catalytic system that reduces the number of synthetic steps from seven to four while maintaining high yield and purity. This breakthrough, published in ACS Catalysis, has important implications for the compound's commercial viability in pharmaceutical manufacturing.

Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results suggest that when incorporated into PROTAC molecules, the scaffold effectively facilitates the formation of ternary complexes between target proteins and E3 ubiquitin ligases. This application could significantly expand the therapeutic potential of this chemical entity in addressing previously "undruggable" targets.

Safety and toxicology studies have progressed in parallel with the compound's therapeutic development. Recent in vivo data indicates favorable safety profiles for several derivatives, with no observed hepatotoxicity at therapeutic doses. However, researchers note that careful structure-activity relationship studies are still needed to fully optimize the therapeutic index of compounds based on this scaffold.

The future research directions for 3-(5-bromopyridin-3-yl)oxypropan-1-amine appear promising, with several pharmaceutical companies including it in their discovery pipelines. Its versatility as a building block for diverse therapeutic applications, combined with recent synthetic advances, positions this compound as an important tool in modern drug discovery. Continued exploration of its structure-activity relationships and target engagement mechanisms will likely yield additional breakthroughs in the coming years.

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